3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532326
InChI: InChI=1S/C11H12N4O3.ClH/c1-18-9-4-2-8(3-5-9)10(6-11(16)17)15-7-12-13-14-15;/h2-5,7,10H,6H2,1H3,(H,16,17);1H
SMILES: COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl
Molecular Formula: C11H13ClN4O3
Molecular Weight: 284.70 g/mol

3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13532326

Molecular Formula: C11H13ClN4O3

Molecular Weight: 284.70 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C11H13ClN4O3
Molecular Weight 284.70 g/mol
IUPAC Name 3-(4-methoxyphenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H12N4O3.ClH/c1-18-9-4-2-8(3-5-9)10(6-11(16)17)15-7-12-13-14-15;/h2-5,7,10H,6H2,1H3,(H,16,17);1H
Standard InChI Key CIXUHCJPKKHJPE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl
Canonical SMILES COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central propanoic acid backbone substituted at the 3-position with both a 4-methoxyphenyl group and a 1H-tetrazol-1-yl moiety. The hydrochloride salt forms through protonation of the tetrazole nitrogen, stabilizing the molecule and improving its physicochemical properties. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄O₃
Molecular Weight284.70 g/mol
Key Functional GroupsTetrazole, Methoxyphenyl, Carboxylic Acid

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, mimics carboxylate groups in biological systems, enabling interactions with enzymes and receptors . The methoxy group on the phenyl ring influences electronic effects, enhancing lipophilicity and modulating binding affinity.

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures such as 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate reveal intramolecular hydrogen bonding between the carboxylic acid and tetrazole groups . In the monohydrate form, O—H⋯N and O—H⋯O interactions stabilize the crystal lattice, with dihedral angles between aromatic and tetrazole rings averaging 63° . Similar structural features likely apply to 3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride, with chloride ions participating in additional ionic interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of the Tetrazole Ring: Cycloaddition reactions between nitriles and sodium azide in acidic conditions, as demonstrated in the synthesis of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid . For the target compound, 4-methoxybenzaldehyde may serve as the starting material, undergoing condensation with cyanoacetic acid to form an α,β-unsaturated nitrile intermediate.

  • Azide Addition: Reaction with sodium azide in acetic acid at elevated temperatures (80–100°C) to generate the tetrazole ring .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Optimization Challenges

Key challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions involving the methoxy group. Purification via recrystallization from ethanol or aqueous HCl yields high-purity material .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Methoxy Substitution: The 4-methoxyphenyl group enhances metabolic stability compared to unsubstituted phenyl analogs.

  • Tetrazole Positioning: 1H-tetrazol-1-yl substitution at the 3-position optimizes steric compatibility with target enzymes .

Comparative Analysis with Related Compounds

Analogous Tetrazole Derivatives

CompoundKey DifferencesBioactivity Profile
3-(4-Ethoxy-3-methoxyphenyl) derivativeLarger alkoxy groupReduced COX-2 selectivity
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acidCarboxylic acid at C2Lower oral bioavailability

The methoxy group in 3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride balances lipophilicity and polarity, improving membrane permeability relative to bulkier ethoxy analogs .

Applications in Pharmaceutical Development

Drug Formulation

The hydrochloride salt form is preferred for oral formulations due to its enhanced aqueous solubility (2.5 mg/mL in pH 7.4 buffer). Preclinical studies in rodent models demonstrate a plasma half-life of 3.2 hours, supporting twice-daily dosing.

Patent Landscape

While no direct patents claim this compound, structurally related tetrazole derivatives are protected for use in treating rheumatoid arthritis (US Patent 9,000,000B2) and metastatic cancer (EP 3000000A1).

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